![molecular formula C9H17NO B2935050 5-(Propan-2-yl)azepan-2-one CAS No. 62596-03-6](/img/structure/B2935050.png)
5-(Propan-2-yl)azepan-2-one
Overview
Description
5-(Propan-2-yl)azepan-2-one is a chemical compound with the molecular formula C9H17NO . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of 5-(Propan-2-yl)azepan-2-one consists of 9 carbon atoms, 17 hydrogen atoms, and 1 oxygen atom . The molecular weight of this compound is 155.24 .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(Propan-2-yl)azepan-2-one such as its melting point, boiling point, and density are not explicitly mentioned in the available resources .Safety and Hazards
Mechanism of Action
Target of Action
It is suggested that this compound may have a role in the synthesis of antidepressant molecules .
Mode of Action
It is mentioned that this molecule can be directed with alkyne via a Ni(CO)2(PPh3)2-catalyzed [2 + 2 + 2] cyclo-trimerization
Biochemical Pathways
Given its potential role in the synthesis of antidepressant molecules, it may influence pathways related to mood regulation .
Pharmacokinetics
The compound’s molecular weight is 155.24 , which may influence its pharmacokinetic properties
Result of Action
Given its potential role in the synthesis of antidepressant molecules, it may have an impact on neuronal function and mood regulation .
properties
IUPAC Name |
5-propan-2-ylazepan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-7(2)8-3-4-9(11)10-6-5-8/h7-8H,3-6H2,1-2H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLKLDCFPUXPSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(=O)NCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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